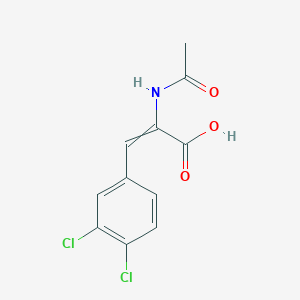

2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid

Vue d'ensemble

Description

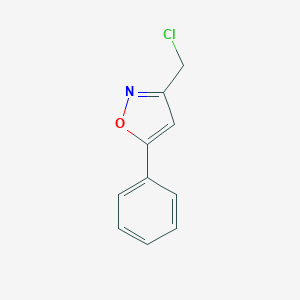

2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid, also known as DAAO inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a potent inhibitor of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. The inhibition of DAAO has been shown to have a positive impact on various neurological and psychiatric disorders, making it a promising candidate for drug development.

Mécanisme D'action

2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors work by blocking the activity of D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. This leads to an increase in the levels of D-serine, an endogenous co-agonist of the NMDA receptor. This, in turn, enhances NMDA receptor-mediated neurotransmission, which has been shown to have a positive impact on various neurological and psychiatric disorders.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors have been extensively studied in animal models and human clinical trials. Studies have shown that inhibition of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid can lead to increased levels of D-serine, which enhances NMDA receptor-mediated neurotransmission. This has been shown to have a positive impact on various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors in lab experiments include their high potency and specificity for 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid, making them suitable for studying the role of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid in various biological processes. However, there are also limitations to using 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors, including their potential off-target effects and the need for careful dosing to avoid toxicity.

Orientations Futures

There are several future directions for research on 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors. One area of focus is the development of more potent and selective 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors with fewer off-target effects. Another area of focus is the development of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

The potential therapeutic applications of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid inhibitors have been extensively researched in recent years. Studies have shown that inhibition of 2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid can lead to increased levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This can have a positive impact on various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.

Propriétés

Numéro CAS |

14091-10-2 |

|---|---|

Nom du produit |

2-Acetylamino-3-(3,4-dichloro-phenyl)-acrylic acid |

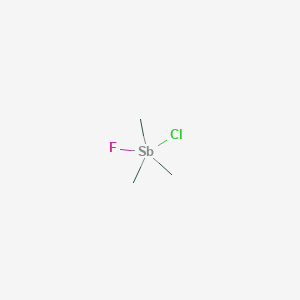

Formule moléculaire |

C11H9Cl2NO3 |

Poids moléculaire |

274.1 g/mol |

Nom IUPAC |

2-acetamido-3-(3,4-dichlorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H9Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15)(H,16,17) |

Clé InChI |

HSYXRTFLJZJGAM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |

SMILES canonique |

CC(=O)NC(=CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Synonymes |

2-ACETYLAMINO-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)